Cas no 2229136-69-8 (2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine)
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine
- EN300-1878838
- 2229136-69-8
-
- Inchi: 1S/C11H12N4/c1-9(7-12)11-8-15(14-13-11)10-5-3-2-4-6-10/h2-6,8H,1,7,12H2
- InChI Key: ZCROEUIKFWMZKJ-UHFFFAOYSA-N
- SMILES: N1(C=C(C(=C)CN)N=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 200.106196400g/mol
- Monoisotopic Mass: 200.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 56.7Ų
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1878838-0.05g |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine |
2229136-69-8 | 0.05g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1878838-0.1g |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine |
2229136-69-8 | 0.1g |
$1332.0 | 2023-09-18 | ||
| Enamine | EN300-1878838-0.25g |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine |
2229136-69-8 | 0.25g |
$1393.0 | 2023-09-18 | ||
| Enamine | EN300-1878838-0.5g |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine |
2229136-69-8 | 0.5g |
$1453.0 | 2023-09-18 | ||
| Enamine | EN300-1878838-1.0g |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine |
2229136-69-8 | 1g |
$1515.0 | 2023-06-01 | ||
| Enamine | EN300-1878838-2.5g |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine |
2229136-69-8 | 2.5g |
$2969.0 | 2023-09-18 | ||
| Enamine | EN300-1878838-5.0g |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine |
2229136-69-8 | 5g |
$4391.0 | 2023-06-01 | ||
| Enamine | EN300-1878838-10.0g |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine |
2229136-69-8 | 10g |
$6512.0 | 2023-06-01 | ||
| Enamine | EN300-1878838-1g |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine |
2229136-69-8 | 1g |
$1515.0 | 2023-09-18 | ||
| Enamine | EN300-1878838-5g |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine |
2229136-69-8 | 5g |
$4391.0 | 2023-09-18 |
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine
Comprehensive Overview of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine (CAS No. 2229136-69-8)
2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine (CAS No. 2229136-69-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule features a unique 1,2,3-triazole core linked to a phenyl group and an allylamine moiety, making it a versatile building block for drug discovery and polymer chemistry. Its structural complexity and functional groups enable diverse applications, particularly in click chemistry and bioactive molecule synthesis.
The growing interest in triazole-based compounds like 2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine aligns with current trends in targeted drug delivery and bioconjugation. Researchers frequently search for "click chemistry reagents" or "amine-functionalized triazoles" to develop novel therapeutics or smart materials. This compound’s CAS No. 2229136-69-8 is often referenced in patents exploring anticancer agents or polymeric coatings, reflecting its cross-disciplinary relevance.
From a synthetic perspective, 2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. Its terminal amine group allows further derivatization, making it valuable for creating peptide mimics or fluorescent probes. Recent studies highlight its role in designing enzyme inhibitors, addressing popular queries like "how to modify triazole compounds for bioactivity" or "triazole applications in medicinal chemistry."
In material science, this compound’s vinyl-amine structure facilitates polymerization, contributing to self-healing hydrogels and conductive polymers—topics trending in nanotechnology forums. Its CAS No. 2229136-69-8 is increasingly cited in journals discussing biocompatible scaffolds for tissue engineering, resonating with searches such as "triazole monomers for biomaterials."
Quality control of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine relies on advanced analytical techniques like HPLC and NMR, ensuring purity for sensitive applications. Suppliers often emphasize its >95% purity, catering to demands for "high-purity research chemicals." Storage recommendations typically suggest 2-8°C under inert gas, a detail frequently sought in laboratory handling protocols.
Future prospects for CAS No. 2229136-69-8 include explorations in covalent organic frameworks (COFs) and photodynamic therapy, areas generating buzz in academic search engines. As sustainable chemistry gains traction, this compound’s potential in green synthesis routes may further elevate its profile, answering queries like "eco-friendly triazole derivatives."
In summary, 2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine exemplifies innovation at the intersection of chemistry and biology. Its multifunctional design and CAS No. 2229136-69-8 specificity position it as a keystone in cutting-edge research, bridging gaps between small-molecule drugs and advanced functional materials.
2229136-69-8 (2-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)